N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide
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Overview
Description
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction using benzylamine and a suitable activating agent.
Attachment of the Methoxyacetamide Group: The final step involves the acylation of the intermediate compound with methoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the thieno[3,4-c]pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide
- N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide
Uniqueness
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
N-benzyl-2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-9-16(23)19-17-13-10-25-11-14(13)20-21(17)8-15(22)18-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZEGDOZXKISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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